Cas no 871329-83-8 ((4-ethoxy-3-trifluoromethylphenyl)boronic acid)

(4-ethoxy-3-trifluoromethylphenyl)boronic acid 化学的及び物理的性質
名前と識別子
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- 4-Ethoxy-3-(trifluoromethyl)phenylboronic acid
- (4-Ethoxy-3-Trifluoromethylphenyl)Boronic Acid
- 4-Ethoxy-3-(trifluoromethyl)benzeneboronic acid
- [4-ethoxy-3-(trifluoromethyl)phenyl]boronic acid
- 4-Ethoxy-3-trifluoromethylphenylboronic acid
- Boronic acid,B-[4-ethoxy-3-(trifluoromethyl)phenyl]-
- 3-Borono-6-ethoxybenzotrifluoride
- 3-trifluoromethyl-4-ethoxyphenylboronic acid
- 4-Ethoxy-3-(trifluoromethyl)benzeneboronic Acid (contains varying amounts of Anhydride)
- (4-ethoxy-3-(trifluoromethyl)phenyl)boronic acid
- SHCPXHBLEGXHIV-UHFFFAOYSA-N
- SBB071261
- PC1773
- B-[4-Ethoxy-3-(trifluoromethyl)phenyl]boronic acid (ACI)
- Boronic acid, [4-ethoxy-3-(trifluoromethyl)phenyl]- (9CI)
- AB30773
- 4-Ethoxy-3-(trifluoromethyl)benzeneboronic acid, AldrichCPR
- 4-Ethoxy-3-(trifluoromethyl)phenylboronic Acid (contains varying amounts of Anhydride)
- E1236
- DTXSID00659395
- DB-028859
- A841995
- 4-ETHOXY-3-(TRIFLUOROMETHYL)PHENYLBORONICACID
- N12353
- J-515261
- MFCD07363789
- CS-W014169
- DS-13611
- 4-ethoxy-3-trifluoromethyl-phenyl boronic acid
- SCHEMBL3113375
- 871329-83-8
- AKOS015838839
- J-515268
- (4-ethoxy-3-trifluoromethylphenyl)boronic acid
-
- MDL: MFCD07363789
- インチ: 1S/C9H10BF3O3/c1-2-16-8-4-3-6(10(14)15)5-7(8)9(11,12)13/h3-5,14-15H,2H2,1H3
- InChIKey: SHCPXHBLEGXHIV-UHFFFAOYSA-N
- SMILES: FC(C1C(OCC)=CC=C(B(O)O)C=1)(F)F
計算された属性
- Exact Mass: 234.067509g/mol
- Surface Charge: 0
- 水素結合ドナー数: 2
- Hydrogen Bond Acceptor Count: 6
- 回転可能化学結合数: 3
- Exact Mass: 234.067509g/mol
- 単一同位体質量: 234.067509g/mol
- Topological Polar Surface Area: 49.7Ų
- Heavy Atom Count: 16
- 複雑さ: 223
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- Defined Bond Stereocenter Count: 0
- 不確定化学結合立体中心数: 0
- Covalently-Bonded Unit Count: 1
じっけんとくせい
- Color/Form: No data avaiable
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: 200-205°C
- Boiling Point: 333.9±52.0 °C at 760 mmHg
- フラッシュポイント: 155.8±30.7 °C
- Refractive Index: 1.466
- PSA: 49.69000
- LogP: 0.78390
- じょうきあつ: 0.0±0.8 mmHg at 25°C
(4-ethoxy-3-trifluoromethylphenyl)boronic acid Security Information
-
Symbol:
- Prompt:に警告
- Signal Word:Warning
- 危害声明: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険カテゴリコード: 36
- セキュリティの説明: 26
-
危険物標識:
- 储存条件:Store at room temperature
(4-ethoxy-3-trifluoromethylphenyl)boronic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM134235-1g |
4-Ethoxy-3-(trifluoromethyl)phenylboronic acid |
871329-83-8 | 95%+ | 1g |
$61 | 2023-02-18 | |
abcr | AB228848-250 mg |
4-Ethoxy-3-(trifluoromethyl)benzeneboronic acid, 98%; . |
871329-83-8 | 98% | 250mg |
€104.20 | 2023-04-27 | |
YAN FENG KE JI ( BEI JING ) Co., Ltd. | H61084-1g |
(4-ethoxy-3-trifluoromethylphenyl)boronic acid |
871329-83-8 | 98% | 1g |
¥1980 | 2023-09-19 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021693-250mg |
(4-ethoxy-3-trifluoromethylphenyl)boronic acid |
871329-83-8 | 98% | 250mg |
¥261 | 2024-05-21 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E137400-1g |
(4-ethoxy-3-trifluoromethylphenyl)boronic acid |
871329-83-8 | 98% | 1g |
¥389.90 | 2023-09-03 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E137400-250mg |
(4-ethoxy-3-trifluoromethylphenyl)boronic acid |
871329-83-8 | 98% | 250mg |
¥217.90 | 2023-09-03 | |
Alichem | A019115164-5g |
4-Ethoxy-3-(trifluoromethyl)phenylboronic acid |
871329-83-8 | 98% | 5g |
$463.50 | 2023-08-31 | |
Alichem | A019115164-10g |
4-Ethoxy-3-(trifluoromethyl)phenylboronic acid |
871329-83-8 | 98% | 10g |
$819.00 | 2023-08-31 | |
Fluorochem | 225435-10g |
4-Ethoxy-3-(trifluoromethyl)phenylboronic acid |
871329-83-8 | 95% | 10g |
£635.00 | 2022-02-28 | |
TRC | E893028-1000mg |
4-Ethoxy-3-trifluoromethylphenylboronic acid |
871329-83-8 | 1g |
$414.00 | 2023-05-18 |
(4-ethoxy-3-trifluoromethylphenyl)boronic acid 関連文献
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
(4-ethoxy-3-trifluoromethylphenyl)boronic acidに関する追加情報
Introduction to (4-ethoxy-3-trifluoromethylphenyl)boronic Acid (CAS No. 871329-83-8)
(4-ethoxy-3-trifluoromethylphenyl)boronic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, identified by its CAS number 871329-83-8, is characterized by its unique structural features, which include an ethoxy group at the para position and a trifluoromethyl group at the meta position on a phenyl ring, coupled with a boronic acid functional group. These structural attributes make it a valuable intermediate in various synthetic applications, particularly in the development of advanced materials and bioactive molecules.
The boronic acid moiety in (4-ethoxy-3-trifluoromethylphenyl)boronic acid is particularly noteworthy due to its reactivity and utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a cornerstone in modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds between aryl or vinyl boronic acids and halogenated compounds. The presence of both the ethoxy and trifluoromethyl groups influences the electronic properties of the aromatic ring, making it an attractive scaffold for designing molecules with tailored physicochemical properties.
Recent research has highlighted the potential of (4-ethoxy-3-trifluoromethylphenyl)boronic acid in the development of novel pharmaceuticals. Its structural motifs are reminiscent of biologically active compounds, suggesting that derivatives of this molecule could exhibit interesting pharmacological properties. For instance, studies have explored its utility in generating libraries of substituted phenols for drug discovery initiatives. The trifluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity, making it a desirable feature in medicinal chemistry.
In materials science, (4-ethoxy-3-trifluoromethylphenyl)boronic acid has been investigated for its potential applications in organic electronics. The compound's ability to form stable organometallic complexes with transition metals has opened up avenues for developing new types of conductive polymers and optoelectronic materials. These materials are crucial for applications such as organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors (FETs). The electron-withdrawing nature of the trifluoromethyl group and the electron-donating effect of the ethoxy group contribute to its unique electronic behavior, making it a promising candidate for such advanced technologies.
The synthesis of (4-ethoxy-3-trifluoromethylphenyl)boronic acid presents an interesting challenge due to the need to introduce both functional groups onto the phenyl ring with high selectivity. Traditional synthetic routes often involve multi-step processes that require careful optimization to achieve high yields and purity. However, recent advancements in catalytic methods have made it possible to streamline these syntheses, reducing both cost and environmental impact. For example, palladium-catalyzed cross-coupling reactions have been employed to construct the desired aryl-boron bond efficiently.
One particularly innovative application of (4-ethoxy-3-trifluoromethylphenyl)boronic acid has been reported in the context of click chemistry. Click reactions are highly versatile and allow for rapid assembly of complex molecular structures under mild conditions. The boronic acid component can participate in click reactions with azides to form triazoles, which are versatile scaffolds for drug discovery and material design. This adaptability makes (4-ethoxy-3-trifluoromethylphenyl)boronic acid a valuable building block for constructing novel molecules with tailored properties.
The compound's stability under various reaction conditions has also been a subject of interest. Studies have demonstrated that (4-ethoxy-3-trifluoromethylphenyl)boronic acid can be stored for extended periods without significant degradation when handled under inert atmospheres. This stability is crucial for industrial applications where long-term storage and shelf life are important considerations. Furthermore, its compatibility with a wide range of solvents and reaction media enhances its utility in diverse synthetic protocols.
Economic considerations also play a significant role in the adoption of (4-ethoxy-3-trifluoromethylphenyl)boronic acid. The demand for high-purity boronic acids has increased with the growth of pharmaceutical and materials industries, driving efforts to develop cost-effective synthesis routes. Continuous-flow chemistry has emerged as a promising approach for producing these compounds on an industrial scale while maintaining high quality control standards.
The environmental impact of synthesizing and using (4-ethoxy-3-trifluoromethylphenyl)boronic acid is another important factor that has been addressed in recent research. Green chemistry principles have guided efforts to minimize waste and reduce hazardous byproducts throughout the synthetic process. For instance, solvent-free reactions have been explored as an alternative to traditional solution-phase methods, offering a more sustainable approach to production.
In conclusion, (4-ethoxy-3-trifluoromethylphenyl)boronic acid (CAS No. 871329-83-8) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features make it an invaluable intermediate in pharmaceutical synthesis, materials science, and advanced chemical research. As our understanding of its properties continues to grow, so too will its applications in developing innovative solutions for contemporary challenges.
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